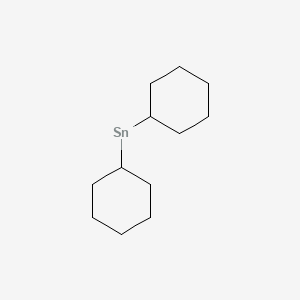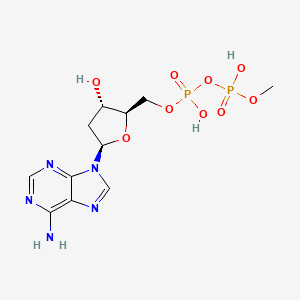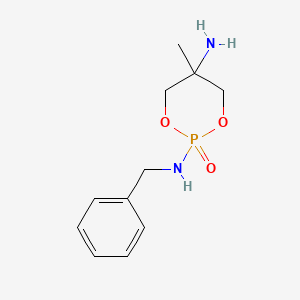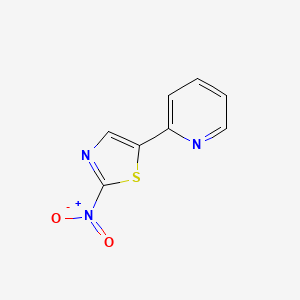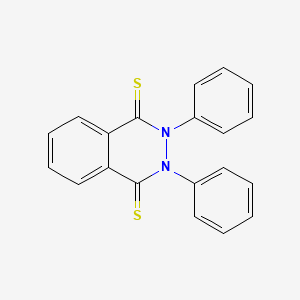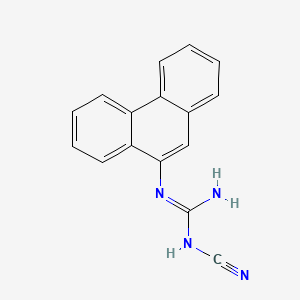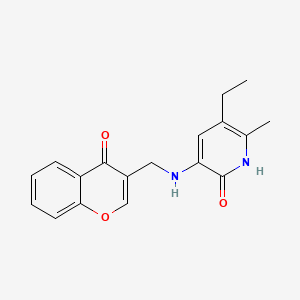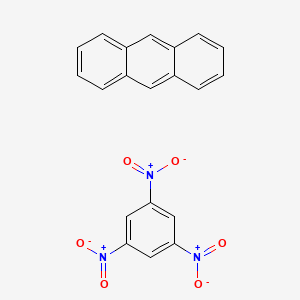
Anthracene 1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene 1,3,5-trinitrobenzene is a complex organic compound formed by the combination of anthracene and 1,3,5-trinitrobenzene Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene 1,3,5-trinitrobenzene can be synthesized through a series of nitration and coupling reactionsThe resulting nitroanthracene is then coupled with 1,3,5-trinitrobenzene under controlled conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes followed by purification steps to obtain the desired product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anthracene 1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
Anthracene 1,3,5-trinitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene 1,3,5-trinitrobenzene involves its interaction with molecular targets through charge-transfer complexes and π-π interactions. The nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes with electron-rich molecules. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties but different structural arrangement.
1,3,5-Triaminobenzene: A reduction product of 1,3,5-trinitrobenzene with amino groups instead of nitro groups.
Uniqueness: The presence of both polycyclic aromatic and nitroaromatic components makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
1700-13-6 |
|---|---|
Molecular Formula |
C20H13N3O6 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
anthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
InChI Key |
QSFNLDKSQQZSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


